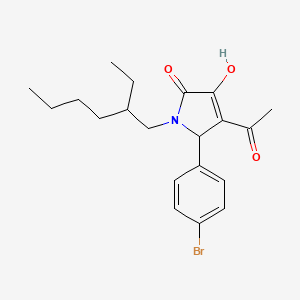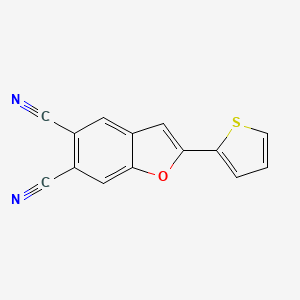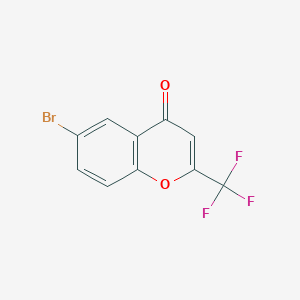![molecular formula C16H20BrNO4S2 B11059611 5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B11059611.png)
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides This compound is characterized by the presence of a bromine atom at the 5-position of the thiophene ring, a sulfonamide group at the 2-position, and a 3,4-diethoxyphenyl ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Thiophene is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Sulfonation: The brominated thiophene undergoes sulfonation with chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation: The sulfonyl chloride intermediate is then reacted with 2-(3,4-diethoxyphenyl)ethylamine to form the final sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the sulfonamide group can be reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene and phenyl rings can engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxaldehyde: Similar thiophene structure but with an aldehyde group.
5-bromo-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring instead of a thiophene ring.
5-bromo-3-fluoropyridine-2-carboxylic acid: Pyridine ring with bromine and fluorine substituents.
Uniqueness
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide is unique due to its combination of a brominated thiophene ring, a sulfonamide group, and a diethoxyphenyl ethyl substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C16H20BrNO4S2 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-bromo-N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C16H20BrNO4S2/c1-3-21-13-6-5-12(11-14(13)22-4-2)9-10-18-24(19,20)16-8-7-15(17)23-16/h5-8,11,18H,3-4,9-10H2,1-2H3 |
InChI Key |
WVDJONCFVSASNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(S2)Br)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11059532.png)
![2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4(3H)-one](/img/structure/B11059538.png)

![2-{[4-(1H-tetrazol-1-yl)phenoxy]methyl}pyridine](/img/structure/B11059544.png)
![5-(3-ethoxypropyl)-3,4-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11059547.png)
![{4-[(2-Hydroxyethyl)amino][1,2,4]triazolo[4,3-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11059563.png)
![Propan-2-yl 3-[(carbamothioylamino)imino]butanoate](/img/structure/B11059572.png)
![6-(4-Chlorophenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11059577.png)
![5,5'-[(4-methylphenyl)methanediyl]bis(4-phenyl-1,3-thiazol-2(3H)-one)](/img/structure/B11059580.png)
![2-[(2-fluorobenzyl)sulfanyl]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11059581.png)

![3-[4-({2-[4-(Dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-yl}amino)phenyl]-3-ethylpiperidine-2,6-dione](/img/structure/B11059599.png)
![1-cycloheptyl-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11059610.png)
